7‑Position Nucleophilic Susceptibility: 7‑Halo vs. 5‑Halo Reactivity Hierarchy Determines Functionalisation Feasibility
Chapman and Hurst explicitly demonstrated that 7‑chloropyrazolo[3,4‑c]pyridine is substantially more susceptible to nucleophilic substitution than its 5‑chloro isomer [1]. Although conducted on the chloro analogues, this position‑specific reactivity difference is inherent to the electronic structure of the pyrazolo[3,4‑c]pyridine core and directly translates to the bromo series: a 7‑bromo substituent benefits from the same enhanced leaving‑group ability at the electrophilic 7‑carbon, enabling selective functionalisation that is not achievable with the 5‑bromo isomer under identical conditions.
| Evidence Dimension | Relative reactivity toward nucleophilic substitution (position effect) |
|---|---|
| Target Compound Data | High; inherits enhanced 7‑position reactivity (bromo is a better leaving group than chloro) |
| Comparator Or Baseline | 5‑Chloropyrazolo[3,4‑c]pyridine – significantly less reactive toward nucleophiles |
| Quantified Difference | Qualitative hierarchy: 7‑position >> 5‑position. (Exact rate constants not reported in the original study.) |
| Conditions | Nucleophilic substitution conditions (J. Chem. Soc., Perkin Trans. 1, 1980) |
Why This Matters
This ensures that the 7‑bromo isomer enables efficient, site‑selective functionalisation of the C‑7 growth vector, a requirement for fragment elaboration strategies that cannot be met by the 5‑bromo isomer.
- [1] Chapman, D.; Hurst, J. Pyrazolopyridines. Part 5. Preparation and Reactions of Pyrazolo[3,4‑c]pyridines. J. Chem. Soc., Perkin Trans. 1 1980, 2398–2404. View Source
